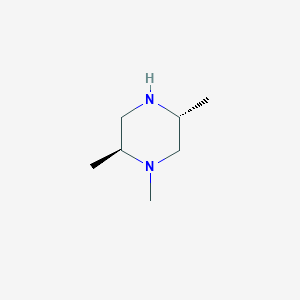

(2S,5R)-1,2,5-Trimethylpiperazine

Description

(2S,5R)-1,2,5-Trimethylpiperazine is a stereochemically defined piperazine derivative with three methyl substituents at the 1-, 2-, and 5-positions of the six-membered ring. Its hydrochloride salt (CAS: 1046788-71-9) is commonly used in research settings, particularly in pharmaceutical and chemical synthesis studies . The compound’s stereochemistry significantly influences its physical and chemical properties, including solubility, stability, and reactivity. For instance, its (2S,5S)-stereoisomer (CAS: 1152112-93-0) exhibits distinct characteristics due to differing spatial arrangements of substituents .

Key properties:

Properties

IUPAC Name |

(2S,5R)-1,2,5-trimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHYSFKPWCVXHZ-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40730697 | |

| Record name | (2S,5R)-1,2,5-Trimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152367-85-5 | |

| Record name | (2S,5R)-1,2,5-Trimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1,2,5-Trimethylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with methylating agents under controlled conditions to introduce the methyl groups at the desired positions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine and diethyl azodicarboxylate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-1,2,5-Trimethylpiperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where one of the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

(2S,5R)-1,2,5-Trimethylpiperazine has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2S,5R)-1,2,5-Trimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of methyl substituents critically impacts the behavior of trimethylpiperazine derivatives. Notable isomers include:

Key Findings :

- The (2S,5R) configuration exhibits enhanced solubility in methanol and water compared to the (2S,5S) isomer, likely due to reduced steric crowding .

- Boc-protected derivatives (e.g., (2R,5S)-1-Boc-2,5-dimethylpiperazine) are preferred intermediates in drug discovery for their stability and ease of functionalization .

Positional Isomers and Structural Analogs

Differences in methyl group positions lead to distinct physicochemical and biological profiles:

Key Findings :

Biological Activity

(2S,5R)-1,2,5-Trimethylpiperazine is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a unique stereochemistry that may influence its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine ring with three methyl substituents at the 1, 2, and 5 positions. The stereochemistry is crucial as it can significantly affect the compound's pharmacodynamics and pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C8H18N2 |

| Molecular Weight | 158.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Research indicates that this compound may interact with various biological pathways:

- Protein Kinase C (PKC) Inhibition : The compound has been identified as a potential inhibitor of certain isoforms of PKC. PKC plays a critical role in signal transduction pathways associated with cell growth and differentiation. Inhibiting PKC activity can be beneficial in treating conditions like cancer and diabetes .

- Neurotransmitter Modulation : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially offering therapeutic effects in neurological disorders. The specific effect of this compound on neurotransmitter receptors remains to be fully elucidated.

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Diabetes Management : By inhibiting PKC beta II isoforms linked to diabetic complications, this compound may help mitigate microvascular damage associated with diabetes .

- Cancer Treatment : The ability to inhibit tumorigenesis through modulation of PKC activity positions this compound as a candidate for cancer therapies targeting specific malignancies such as diffuse large B-cell lymphoma .

Case Studies

Several studies have highlighted the potential of this compound in various applications:

- Diabetes Complications :

- Oncology Research :

- Neuropharmacology :

Q & A

Q. What are the optimized synthetic routes for (2S,5R)-1,2,5-Trimethylpiperazine, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis typically involves multi-step processes such as alkylation, protection/deprotection of amine groups, and stereoselective reduction. For example, acylation of piperazine derivatives followed by catalytic hydrogenation can yield the desired stereoisomer. Reaction solvents (e.g., THF vs. DCM), temperature (0–60°C), and chiral catalysts (e.g., Pd/C with chiral ligands) critically influence enantiomeric excess. Structural confirmation via IR, -/-NMR, and GC-MS is essential to validate stereochemistry .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute stereochemical assignment. For instance, crystallographic data (e.g., space group Pbca, unit cell parameters ) resolve bond angles and torsional constraints, confirming the (2S,5R) configuration. Complementary techniques like polarimetry and chiral HPLC with diode-array detection (DAD) validate enantiopurity .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

- Methodological Answer : Critical parameters include logP (partition coefficient), hydrogen bond donor/acceptor counts (HBD/HBA), and topological polar surface area (TPSA). Experimental determination via shake-flask method (logP ~1.8) and computational tools (e.g., MarvinSketch) predict moderate lipophilicity. Solubility in aqueous buffers (pH 1–7.4) should be assessed using HPLC-UV, with adjustments via salt formation (e.g., HCl or camphorsulfonate salts) to enhance bioavailability .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) reveal stereospecific binding to targets like CYP450 isoforms or serotonin receptors. For example, the (2S,5R) configuration may exhibit higher affinity for 5-HT receptors due to optimal van der Waals contacts, whereas the (2R,5S) enantiomer shows reduced activity. Competitive inhibition assays (IC) and SPR (surface plasmon resonance) validate these computational predictions .

Q. What computational methods are most reliable for predicting the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP/6-31G*) accurately model frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. For thermochemical properties (e.g., enthalpy of formation), inclusion of exact exchange (e.g., Becke’s 1993 functional) reduces errors to <3 kcal/mol. Solvent effects are incorporated via PCM (Polarizable Continuum Model), while TD-DFT predicts UV-Vis spectra for comparison with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.